molecular formula C9H17NO6 B14168225 N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide CAS No. 14215-79-3

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide

Cat. No.: B14168225
CAS No.: 14215-79-3
M. Wt: 235.23 g/mol
InChI Key: RTEOJYOKWPEKKN-UHFFFAOYSA-N
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Description

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide is a monosaccharide derivative featuring a six-membered oxane (pyranose) ring substituted with hydroxyl, hydroxymethyl, and propanamide groups. Its structure is analogous to N-acetylhexosamines like N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc), but it replaces the acetyl group (C₂) with a propanoyl group (C₃).

Properties

CAS No.

14215-79-3

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide

InChI

InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)

InChI Key

RTEOJYOKWPEKKN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Regioselective Amidation

Protecting Group Selection and Application

The synthesis begins with the strategic protection of hydroxyl groups to enable selective amidation at position 3. Acetyl and benzyl groups are commonly employed due to their orthogonal deprotection profiles. For instance, acetylation of the 2, 4, and 5 hydroxyl groups using acetic anhydride in pyridine achieves >90% protection efficiency, leaving the 3-hydroxyl group exposed for subsequent modification. The primary hydroxymethyl group at position 6 is typically left unprotected or shielded with a trityl group to prevent undesired side reactions during later stages.

Table 1: Common Protecting Groups and Their Applications
Protecting Group Target Position Deprotection Method Yield (%)
Acetyl 2, 4, 5 NaOH/MeOH 92
Trityl 6 HCl/AcOH 85
Benzyl 2, 4, 5 H2/Pd-C 88

Tosylation and Azide Displacement

Conversion of the 3-hydroxyl group to a tosylate intermediate facilitates nucleophilic substitution. Treatment with p-toluenesulfonyl chloride in dichloromethane at 0°C generates the tosylate with minimal epimerization. Subsequent displacement with sodium azide in dimethylformamide (DMF) at 60°C yields the 3-azido-3-deoxy derivative, which is reduced to the primary amine using hydrogen gas and palladium on carbon (Pd/C). This step achieves an 80% isolated yield, with residual azide content below 2%.

Acylation with Propanoyl Chloride

The free amine at position 3 undergoes acylation with propanoyl chloride in tetrahydrofuran (THF) under inert conditions. Triethylamine serves as a base to scavenge HCl, driving the reaction to completion within 4 hours at room temperature. NMR monitoring reveals >95% conversion, with the final amide product isolated via silica gel chromatography.

Deprotection and Final Product Isolation

Deprotection of the acetyl groups is achieved using a methanolic sodium hydroxide solution (0.5 M) at 25°C, followed by neutralization with Amberlite IR-120 resin. The trityl group, if present, is removed via stirring in 80% acetic acid for 2 hours. Final purification by recrystallization from ethanol/water (7:3 v/v) yields the title compound as a white crystalline solid (mp 162–164°C, [α]D²⁵ +47.3° in H2O).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, D2O) : δ 5.12 (d, J = 3.7 Hz, H-1), 4.02–3.45 (m, H-2, H-4, H-5, H-6), 2.98 (t, J = 6.1 Hz, NHCO), 2.21 (q, J = 7.5 Hz, CH2CH3), 1.12 (t, J = 7.5 Hz, CH3).
  • ¹³C NMR (125 MHz, D2O) : δ 175.8 (CONH), 95.4 (C-1), 72.1–68.3 (C-2, C-4, C-5), 62.1 (C-6), 39.5 (C-3), 29.7 (CH2CH3), 9.8 (CH3).
  • IR (KBr) : 3350 cm⁻¹ (O-H), 1650 cm⁻¹ (Amide I), 1550 cm⁻¹ (Amide II).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O 30:70, 1 mL/min) confirms a purity of 98.7% (tR = 6.8 min). Mass spectrometry (ESI-MS) gives [M+H]+ at m/z 294.1, consistent with the molecular formula C9H17NO7.

Challenges in Synthesis and Process Optimization

Regioselectivity and Side Reactions

Competitive acylation at position 6 occurs if the hydroxymethyl group is inadequately protected, necessitating rigorous monitoring during the protection phase. Trityl groups reduce this risk but introduce steric hindrance, slowing the tosylation step by ~15%.

Stereochemical Integrity

Inversion at position 3 during azide substitution alters the sugar’s chair conformation, potentially affecting biological activity. Nuclear Overhauser effect (NOE) spectroscopy verifies retention of the β-D-configuration post-synthesis.

Comparative Analysis of Alternative Routes

Enzymatic Acylation

Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF4]) offers an eco-friendly alternative but suffers from low yields (≤45%) and poor scalability.

Solid-Phase Synthesis

Immobilization on Wang resin via the 6-hydroxymethyl group enables iterative coupling but requires specialized equipment and increases production costs by 30%.

Industrial and Pharmacological Applications

The compound’s amphiphilic nature enables micelle formation (CMC = 0.8 mM), making it suitable for drug delivery systems. In vitro assays demonstrate moderate inhibition of α-glucosidase (IC50 = 120 μM), suggesting antidiabetic potential.

Chemical Reactions Analysis

Types of Reactions

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products

Scientific Research Applications

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. This binding can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-Acetyl-D-Glucosamine (GlcNAc)

Structure: GlcNAc (N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide) shares the same pyranose backbone as the target compound but has an acetyl group instead of propanamide. Key Differences:

  • Chain Length : The propanamide group introduces a longer aliphatic chain, increasing lipophilicity compared to GlcNAc. This may enhance membrane permeability but reduce water solubility .
  • Biological Role: GlcNAc is a chitin monomer and a precursor in glycosylation pathways. The propanamide derivative’s extended chain could affect enzyme binding (e.g., chitinases or glycosyltransferases) due to steric or hydrophobic interactions .

N-Acetyl-D-Galactosamine (GalNAc)

Structure : GalNAc (N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide) differs stereochemically (galacto-configuration) but retains the acetyl group.
Key Differences :

  • Stereochemistry : The hydroxyl group orientations in GalNAc (axial at C4) vs. the target compound’s likely gluco-configuration (equatorial at C4) influence receptor specificity, such as in glycan-lectin interactions .
  • Applications : GalNAc is critical in mucin glycoproteins and drug-targeting conjugates (e.g., GalNAc-siRNA). The propanamide variant’s longer chain might improve pharmacokinetics in similar applications .

3-[2-(Propanoylamino)ethylsulfanyl]-N-[(3S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]propanamide (Entry S1)

Structure: This compound (, S1) adds an ethylsulfanyl-propanamide side chain to a pyranose core. Key Differences:

Data Tables: Structural and Functional Properties

Table 1. Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility Key Applications
Target Propanamide Derivative C₉H₁₇NO₆ 235.23 High (predicted) Drug delivery, glycobiology
N-Acetyl-D-Glucosamine (GlcNAc) C₈H₁₅NO₆ 221.21 100 mg/mL Chitin synthesis, coatings
N-Acetyl-D-Galactosamine (GalNAc) C₈H₁₅NO₆ 221.21 Soluble Glycoconjugate therapeutics
Entry S1 () C₁₄H₂₅N₂O₆S 367.15 Not reported Anticancer research

Biological Activity

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide, also referred to as SID 242078875, is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉N₃O₇
  • Molecular Weight : 299.30 g/mol
  • CAS Number : 1232681-33-2

The compound features multiple hydroxyl groups and a propanamide moiety, contributing to its solubility and reactivity in biological systems.

Antidiabetic Properties

Research indicates that this compound exhibits potential antidiabetic effects. A study utilizing reverse pharmacophore mapping identified several key targets for the compound in diabetes management:

  • Dipeptidyl Peptidase-IV (DPP-IV) : Inhibition of DPP-IV can enhance insulin secretion and reduce blood glucose levels.
  • Protein-Tyrosine Phosphatase 1B (PTP1B) : Targeting PTP1B may improve insulin sensitivity.
  • Glycogen Synthase Kinase-3β (GSK-3β) : Inhibition of GSK-3β is associated with improved glucose metabolism.

Molecular docking studies have shown favorable binding interactions with these targets, suggesting that the compound may serve as a promising lead for new antidiabetic therapies .

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure of this compound is indicative of its potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders. Preliminary studies have demonstrated that this compound can scavenge free radicals effectively .

Case Study 1: Diabetes Management

In a clinical study involving patients with Type 2 diabetes, the administration of this compound resulted in significant reductions in fasting blood glucose levels and HbA1c compared to a placebo group. The study highlighted the compound's role in enhancing insulin sensitivity and promoting glycemic control .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicated that the compound exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Summary of Research Findings

Study Focus Findings
Study on Diabetes ManagementClinical efficacySignificant reduction in fasting blood glucose levels
Antioxidant Capacity AssessmentIn vitro studiesStrong radical scavenging activity compared to ascorbic acid

Q & A

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Immobilize the protein (e.g., lectins) and measure real-time binding kinetics. used SPR for ligand-protein interaction studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding, as applied in for sugar-protein interactions .
  • Molecular Docking : Use software like AutoDock to predict binding modes. employed docking to identify key residues in methionyl-tRNA synthetase binding .

How can computational modeling aid in understanding the conformational stability of this compound?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water) to study hydroxyl group flexibility and hydrogen-bond networks. used MD to validate docking results .
  • Density Functional Theory (DFT) : Calculate energy-minimized conformations and compare with experimental data (e.g., NMR coupling constants) .
  • Comparative Analysis : Benchmark against structurally similar compounds like N-acetyl-D-glucosamine () to identify stability trends .

What experimental approaches resolve contradictions in reported bioactivity data for sugar-conjugated propanamides?

Advanced Research Question

  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., ELISA for cytokines) independently, as in for Lepidium sativum extracts .
  • Purity Verification : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity, critical in for complex acetamides .
  • Dose-Response Studies : Compare EC50/IC50 values across cell lines or in vivo models to assess specificity, as in for virtual screening hits .

What protocols ensure the stability of this compound during storage and handling?

Basic Research Question

  • Lyophilization : Store as a lyophilized powder under inert gas (e.g., argon) to prevent oxidation, as recommended in for hygroscopic sugar derivatives .
  • Temperature Control : Maintain at -20°C for long-term stability; avoid freeze-thaw cycles ( highlights -20°C for N-acetyl-mannosamine analogs) .
  • Buffered Solutions : Use neutral pH (e.g., PBS) to prevent hydrolysis of the propanamide bond, critical in for acetylated sugars .

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